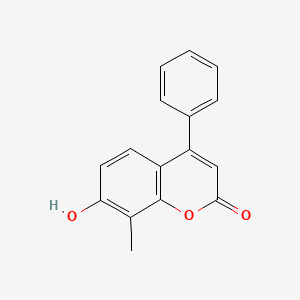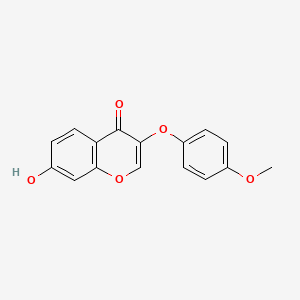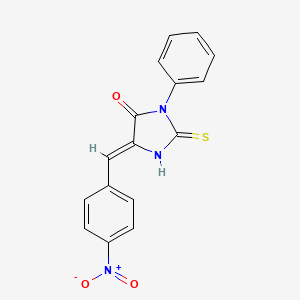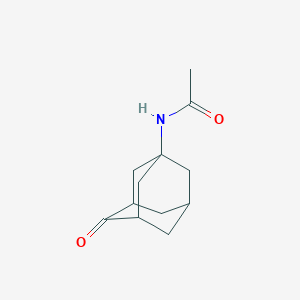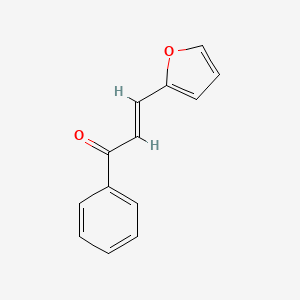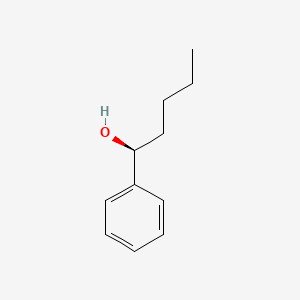
Benzenemethanol, alpha-butyl-, (alphas)-
Descripción general
Descripción
Benzenemethanol, alpha-butyl-, (alphas)-, often referred to as alpha-butylbenzenemethanol, is an aromatic compound with the molecular formula C9H12O. It is a colorless liquid with a sweet, fruity odor and is a volatile compound with a boiling point of 146°C. Alpha-butylbenzenemethanol is used in the laboratory as a reagent for the synthesis of other compounds and has a wide range of applications in scientific research.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
Benzenemethanol derivatives exhibit significant potential in chemical synthesis and catalysis. For instance, alpha-[(lower alkylamino)alkyl]-4-hydroxy-3-(alkylthio, akylsulfinyl or alkylsulfonyl)benzenemethanols demonstrate beta-adrenergic blocking activity, indicating their utility in controlling tachycardia. This class of compounds can be synthesized by reducing the corresponding (lower alkylamino)alkyl 4-hydroxy-3-(akylthio, akylsulfinyl or alkylsulfonyl)phenyl ketones, showcasing the role of benzenemethanol derivatives in medicinal chemistry (Chamizo, Fuster Guilló, & López, 2007).
Materials Science and Fuel Additives
In the field of materials science and fuel technology, methoxymethyl benzene , derived from the electrochemical reaction of toluene with methanol, was studied for its effectiveness as a fuel combustion booster. This application is significant for improving fuel efficiency and reducing emissions. The selectivity of this reaction was higher than 75%, demonstrating a practical approach to synthesizing fuel additives that enhance combustion properties (Ma, Chen, Wang, & He, 2007).
Chiral Synthesis and Asymmetric Catalysis
Chiral vanadyl carboxylates derived from N-salicylidene-L-alpha-amino acids have been developed for the kinetic resolution of secondary alcohols. These complexes serve as highly enantioselective catalysts for asymmetric aerobic oxidation of alpha-hydroxyl-esters and amides. This process highlights the importance of benzenemethanol derivatives in achieving high selectivity in the synthesis of chiral molecules, a crucial aspect of pharmaceutical synthesis (Weng, Shen, Kao, Munot, & Chen, 2006).
Environmental Science and Pollution Assessment
Studies on the genotoxic effects of various chemicals, including methyl-tert-butyl ether and benzenemethanol derivatives, have been conducted to assess their impact on human lymphocytes. Using the comet assay, these studies provide insights into the potential health risks associated with exposure to these chemicals, thereby informing environmental safety and public health policies (Chen, Hseu, Liang, Kuo, & Chen, 2008).
Propiedades
IUPAC Name |
(1S)-1-phenylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,2-3,9H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGORFFCBUIFIA-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187336 | |
| Record name | alpha-Butylbenzyl alcohol, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenemethanol, alpha-butyl-, (alphas)- | |
CAS RN |
33652-83-4 | |
| Record name | alpha-Butylbenzyl alcohol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033652834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Butylbenzyl alcohol, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENIPENTOL, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1GKM42V1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310738.png)



![3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1310763.png)



